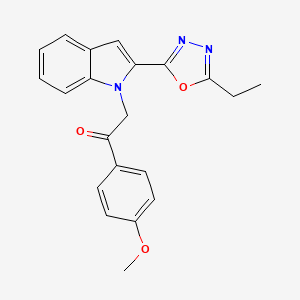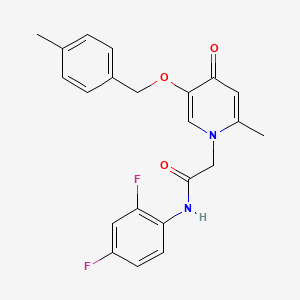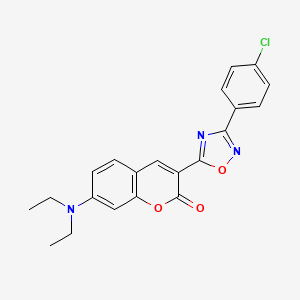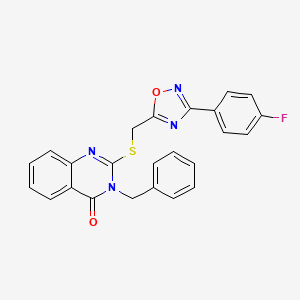![molecular formula C17H20N2O5 B3016696 1-{[1-(3,5-Dimethoxybenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione CAS No. 2097924-12-2](/img/structure/B3016696.png)
1-{[1-(3,5-Dimethoxybenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-{[1-(3,5-Dimethoxybenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is a heterocyclic molecule that features both azetidine and pyrrolidine moieties. Azetidines are four-membered nitrogen-containing rings, while pyrrolidines are five-membered nitrogen-containing rings. The compound also contains a 3,5-dimethoxybenzoyl group, which is a benzene ring with two methoxy substituents and a carbonyl group. This structure suggests that the compound could have interesting chemical properties and potential biological activity.
Synthesis Analysis
The synthesis of related azetidine derivatives can be complex, involving multiple steps and various reagents. For instance, azetidinone derivatives can be synthesized from reactions involving 3-methyl-1H-pyrazol-5(4H)-one, aldehydes, and ammonia, followed by treatment with chloroacetic acid and POCl3 in the presence of triethylamine . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic routes could potentially be adapted for its preparation.
Molecular Structure Analysis
The molecular structure of azetidine and pyrrolidine derivatives is characterized by their small, strained rings, which can influence their reactivity. The presence of substituents like the 3,5-dimethoxybenzoyl group can further affect the molecule's electronic distribution and steric hindrance, potentially leading to unique reactivity patterns. The synthesis of diastereomerically and enantiomerically pure pyrrolidines from aziridinols, as described in one study, indicates the importance of stereochemistry in such compounds .
Chemical Reactions Analysis
Azetidine and pyrrolidine derivatives can undergo various chemical reactions. For example, azetidinones have been shown to exhibit antibacterial activities, suggesting that they can interact with biological targets . The tosylation and acylation of azetidinols can lead to different products depending on the reaction conditions and the substituents present on the azetidine ring . The compound may also undergo similar reactions, which could be explored for the development of new pharmaceuticals or materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine and pyrrolidine derivatives are influenced by their molecular structure. The ring strain in azetidines can make them more reactive than larger ring systems. The electronic effects of substituents like the 3,5-dimethoxybenzoyl group can impact the compound's acidity, basicity, and solubility. The synthesis of 1-(2H-Azirine-2-carbonyl)benzotriazoles and their subsequent reactions to form pyrrole-containing heterocycles demonstrate the reactivity of such compounds under various conditions .
科学的研究の応用
Dichotomy in the Ring Opening Reaction
Research on ring-opening reactions involving cyclic secondary amines, such as pyrrolidine, provides insights into the synthesis and potential applications of compounds with structures similar to "1-{[1-(3,5-Dimethoxybenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione." These studies explore the reactivity of cyclic compounds and their transformation into structurally complex and functionally diverse molecules, highlighting their relevance in synthetic organic chemistry and potential pharmaceutical applications (Šafár̆ et al., 2000).
Synthesis and Biological Evaluation
Another study focuses on the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones, which are structurally related to the compound . This research demonstrates the potential antidepressant and nootropic activities of these compounds, suggesting their significance in the development of new therapeutics for central nervous system disorders (Thomas et al., 2016).
Computational Perspective on Antioxidant Activity
A computational study on a Mannich base related to the queried compound provides insights into its equilibrium geometry, vibrational spectra, and electronic structure. This research underscores the antioxidant activity of such compounds, offering a theoretical foundation for their potential as therapeutic agents (Boobalan et al., 2014).
Nucleophilic Substitution in Quaternary Salts
Investigations into the nucleophilic substitution reactions in systems related to azetidines and pyrrolidines reveal pathways for generating diverse molecular architectures. This research could provide a basis for understanding the reactivity and functionalization of compounds like "this compound" in synthetic applications (Castellanos et al., 1985).
特性
IUPAC Name |
1-[[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-23-13-5-12(6-14(7-13)24-2)17(22)18-8-11(9-18)10-19-15(20)3-4-16(19)21/h5-7,11H,3-4,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFRHTOSVMMSBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CC(C2)CN3C(=O)CCC3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Chloro-3-{[2-(4-fluorophenyl)ethyl]sulfamoyl}benzoic acid](/img/structure/B3016622.png)
![4-(4-fluorobenzyl)-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3016623.png)
![3-hydroxy-1-(4-methoxyphenyl)-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3016624.png)

![7-(tert-butyl)-1-methyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3016627.png)
![N-(3-chlorophenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B3016628.png)
![Methyl 4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzoate](/img/structure/B3016629.png)
![N~4~-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(3-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B3016630.png)
![N-[(furan-2-yl)methyl]-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine](/img/structure/B3016631.png)

